3-Benzoylcoumarine

Vue d'ensemble

Description

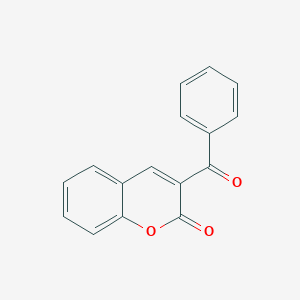

3-Benzoylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 3-Benzoylcoumarin, specifically, is characterized by the presence of a benzoyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Applications De Recherche Scientifique

3-Benzoylcoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it useful in biological studies.

Medicine: Due to its biological activities, 3-Benzoylcoumarin is investigated for potential therapeutic applications, including as an anticancer and antiviral agent.

Mécanisme D'action

Target of Action

3-Benzoylcoumarin, like other coumarin derivatives, is associated with various biological activities . These activities include antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, anti-HIV, anti-carcinogenic material, as well as inhibition of platelet aggregation, and inhibition of steroid 5a-reductase . .

Mode of Action

Coumarin derivatives are known to interact with their targets leading to changes that result in their various biological activities .

Biochemical Pathways

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection

Pharmacokinetics

It is known that the bioavailability of coumarin in humans is less than 5% as most of it is converted into 7-hydroxycoumarin after glucuronidation .

Result of Action

Coumarin and its derivatives are associated with various biological activities, suggesting that they have significant effects at the molecular and cellular level .

Action Environment

It is known that coumarins exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light , suggesting that light conditions may influence their action.

Analyse Biochimique

Biochemical Properties

3-Benzoylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant activity, which means it can neutralize harmful free radicals in the body . This property allows 3-Benzoylcoumarin to play a role in various biochemical reactions, particularly those involving oxidative stress .

Cellular Effects

3-Benzoylcoumarin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory properties, which can influence the function of immune cells .

Molecular Mechanism

At the molecular level, 3-Benzoylcoumarin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to metal ions and treat tumors in many ways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzoylcoumarin change over time. It has been found to have a high stability, with no significant degradation observed in in vitro or in vivo studies

Metabolic Pathways

3-Benzoylcoumarin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylcoumarin can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions . This method yields 3-Benzoylcoumarins in moderate to good yields (31–83%). Another method involves the condensation of 2-hydroxybenzaldehydes with ethyl benzoylacetate in the presence of bases such as piperidine or pyrrolidine .

Industrial Production Methods: While specific industrial production methods for 3-Benzoylcoumarin are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzoylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Comparaison Avec Des Composés Similaires

- 7-Hydroxycoumarin

- 4-Methylcoumarin

- Coumarin-3-carbaldehyde

- 3-Aroylcoumarins

- 3-Carboethoxycoumarin

Propriétés

IUPAC Name |

3-benzoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMPRKJYKSRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075144 | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-74-8 | |

| Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzoylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZOYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 3-benzoylcoumarin?

A1: 3-Benzoylcoumarin can be synthesized through various methods. One approach involves the reaction of 2-hydroxybenzaldehydes with phenylpropiolyl chloride under esterification conditions [, ]. Another method utilizes a Lewis acid-catalyzed Michael addition of thiophenes to 3-benzoylcoumarins followed by an oxidation step [, ].

Q2: How does the structure of 3-benzoylcoumarin influence its reactivity with diazoalkanes?

A2: The presence of the benzoyl group at the 3-position of coumarin significantly influences its reactivity with diazoalkanes. Studies indicate that while 3-ethoxycarbonylcoumarin reacts slowly with diazoethane primarily yielding the 4-ethyl derivative, 3-benzoylcoumarin reacts faster, leading to a mixture of 4-ethyl derivative and a ring-expanded oxepin derivative []. This suggests that the benzoyl group promotes ring expansion to some extent.

Q3: Can you elaborate on the ring expansion reactions observed with 3-benzoylcoumarin?

A3: 3-Benzoylcoumarin can undergo ring expansion reactions with diazoalkanes. For example, reaction with diazoethane yields a mixture of products including a ring-expanded oxepin derivative []. Interestingly, the use of bulkier diazoalkanes like 2-diazopropane can lead to the formation of cyclopropane derivatives instead of ring expansion, highlighting the influence of steric factors on the reaction pathway [].

Q4: How do different substituents at the 3-position of coumarin compare in promoting ring expansion with diazoethane?

A4: Research suggests that the acetyl group is a more effective activating group than benzoyl for inducing ring homologation with diazoethane []. While 3-acetylcoumarin readily undergoes ring expansion to form oxepin and oxocin derivatives, 3-benzoylcoumarin primarily yields the 4-ethyl derivative with a smaller proportion of the ring-expanded product.

Q5: What spectroscopic data is available to characterize 3-benzoylcoumarin?

A5: While the provided abstracts do not delve into detailed spectroscopic characterization, 3-benzoylcoumarin can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These methods provide information about the compound's structure, functional groups, and electronic environment. Additionally, UV-Vis spectroscopy can offer insights into the electronic transitions within the molecule, which can be linked to its photophysical properties [].

Q6: Are there any studies investigating the antimicrobial properties of 3-benzoylcoumarin derivatives?

A6: Yes, some studies have explored the antimicrobial potential of 3-benzoylcoumarin derivatives. For instance, a study investigated the photobiological effects of eugenol-derived 3-benzoylcoumarin in combination with LED lights against multidrug-resistant microorganisms []. The results showed promising synergistic effects with certain antibiotics, suggesting potential applications in combating antibiotic resistance.

Q7: Has 3-benzoylcoumarin been investigated for other biological activities?

A7: While the provided abstracts focus primarily on synthetic aspects and ring expansion reactions, other research indicates that 3-benzoylcoumarin derivatives have been investigated for their potential monoamine oxidase (MAO) inhibitory activity []. MAO inhibitors are a class of drugs used to treat depression and Parkinson's disease, highlighting the potential therapeutic relevance of exploring the biological activities of 3-benzoylcoumarin and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

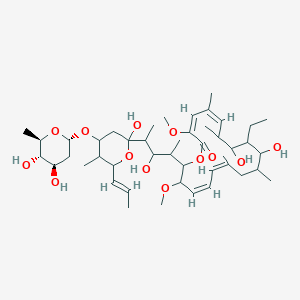

![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)